N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is classified under the guanidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The molecular formula for this compound is CHFN, and it has a molecular weight of approximately 333.35 g/mol .
The synthesis of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine can be achieved through various methods, primarily involving cyclocondensation reactions. A notable approach includes the use of N-amidinyliminium ions, which undergo cyclocondensation to form polycyclic guanidines. This method allows for the construction of the guanidine framework while introducing specific substituents that enhance biological activity.
The synthesis typically follows these steps:
The molecular structure of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine features a central guanidine moiety flanked by a cyclopropyl group, a phenyl group, and a trifluoromethyl-substituted benzyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine can participate in various chemical reactions typical for guanidine derivatives, including:
These reactions are crucial for modifying the compound's structure to enhance its biological properties or to explore new derivatives.
The reactivity of this compound is influenced by its electron-withdrawing trifluoromethyl group, which stabilizes certain intermediates during chemical transformations and can affect reaction rates and mechanisms.
The mechanism of action for N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is primarily related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
In vitro studies have demonstrated that derivatives of this compound can effectively suppress osteoclastogenesis at low concentrations (IC50 values), indicating strong biological activity linked to its structural features .
Relevant analyses such as NMR spectroscopy confirm the purity and structural integrity of synthesized compounds, ensuring reliability in experimental applications .
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has several scientific applications:
Guanidine derivatives have constituted a privileged scaffold in medicinal chemistry for over a century, evolving from natural product isolation to rational drug design. The planar, electron-rich guanidine group (–NH–C(=NH)–NH–) enables diverse molecular interactions with biological targets, particularly through hydrogen bonding and cation formation at physiological pH. Early pharmaceutical applications centered around cardiovascular and metabolic disorders, exemplified by the discovery of N-aryl guanidine derivatives as α₂-adrenoceptor ligands. Contemporary research has expanded their therapeutic scope to encompass neurological, oncological, and anti-infective applications [3].
The recent identification of guanidine-based compounds with antiplatelet activity represents a significant therapeutic advancement. In vitro studies demonstrate that select aryl guanidine derivatives effectively inhibit platelet aggregation induced by adenosine diphosphate and collagen—key pathways in thrombus formation. This inhibition occurs through modulation of histamine H₂ receptors and α₂C-adrenoceptors on platelet membranes, validated via light transmission aggregometry and flow cytometry. Notably, these compounds also disrupt tumor cell-induced platelet aggregation, suggesting potential applications in preventing cancer metastasis mediated by platelet-tumor cell interactions [3]. The structural evolution from simple guanidines to complex N-substituted derivatives reflects increasing sophistication in balancing target affinity with physicochemical properties.
Table 1: Historical Development of Guanidine-Based Therapeutics
Era | Representative Compounds | Primary Therapeutic Application | Key Advancement |
---|---|---|---|
Early 20th c. | Guanethidine | Hypertension | Adrenergic neuron blockade |
1980s | Cimetidine | Acid reflux | Histamine H₂ antagonism |
2000s | N-Aryl guanidines | Cardiovascular diseases | Antiplatelet activity |
2020s | Complex trisubstituted guanidines | Multifactorial diseases (e.g., fibrosis, neurodegeneration) | Polypharmacology targeting |
The compound N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine represents a structurally sophisticated trisubstituted guanidine derivative. Its systematic name delineates three distinct nitrogen substituents: (1) a cyclopropyl group attached to the imino nitrogen (N-cyclopropyl), (2) a phenyl ring bound to the terminal amino nitrogen (N''-phenyl), and (3) a 3-(trifluoromethyl)benzyl moiety linked to the central amino nitrogen (N'-[3-(trifluoromethyl)benzyl]). This configuration generates a sterically congested guanidine core with restricted bond rotation, enhancing target selectivity through conformational constraint [2] [3].
The molecular architecture features three critical domains:
Crystallographic analyses of analogous compounds reveal non-planar arrangements where the dihedral angle between phenyl and benzyl rings averages 67–82°. This molecular distortion separates hydrophobic domains while maintaining electronic conjugation with the guanidine system. Nuclear magnetic resonance studies indicate restricted rotation about the N'–CH₂ bond, with coalescence temperatures near 45°C corresponding to a rotational barrier of 14–16 kcal/mol. These structural features collectively enhance binding discrimination among closely related biological targets [3] [5] [8].
Table 2: Stereoelectronic Properties of Molecular Domains
Structural Domain | Key Electronic Features | Geometric Parameters | Biological Implications |
---|---|---|---|
Guanidine core | pKₐ = 12.7–13.5; ΔpKₐ ~0.8 vs. unsubstituted guanidine | C–N bond lengths: 1.32–1.35 Å; N–C–N angles: 117–121° | Forms bidentate H-bonds with aspartate/glutamate residues |
Cyclopropyl group | Walsh orbital donation (+I effect: σ*ₛₐₜ = 0.76) | C–C bond length: 1.504 Å; C–C–C angle: 60° | Enhances metabolic stability; modulates electron density |
3-(Trifluoromethyl)benzyl | Hammett constant: σₘ = 0.43; π-system deficiency | Dihedral to guanidine: 72–85°; –CF₃ quadrupole moment = -1.55 B | Directs hydrophobic pocket binding; influences membrane permeability |
The trifluoromethyl group (–CF₃) constitutes a cornerstone of contemporary bioisosteric design due to its profound influence on molecular recognition and pharmacokinetics. Positioned meta to the benzyl linkage in this compound, the –CF₃ group enhances binding affinity through hydrophobic interactions (π-π stacking with protein aromatics) and dipole modulation. In platelet aggregation studies, analogs bearing this substituent demonstrated 3.7-fold greater inhibition (IC₅₀ = 14 μM) versus unfluorinated counterparts (IC₅₀ = 52 μM), attributable to improved complementarity with lipophilic enzyme pockets. The strong electron-withdrawing effect also reduces guanidine basicity by 0.4–0.9 pKₐ units, optimizing cell membrane permeation through decreased cationization at physiological pH [3] [5] [9].
Cyclopropane confers strategic advantages beyond steric bulk. Its high C–C bond strength (90 kcal/mol) and ring strain enhance metabolic stability against oxidative degradation, particularly in hepatic microsomes. Comparative studies show cyclopropyl analogs exhibit 5-fold longer microsomal half-lives (>120 min) versus straight-chain propyl derivatives (24 min). Quantum mechanical analyses reveal cyclopropane’s unique capacity for hyperconjugation with the guanidine system, redistributing electron density to potentiate hydrogen bonding at the N-cyclopropyl nitrogen. This electronic modulation proves critical for kinase inhibition selectivity, as demonstrated in discoidin domain receptor inhibitors where cyclopropyl-containing compounds achieved >100-fold selectivity over unrelated kinases like RET and ALK [1] [4].
The synergistic combination of these substituents creates a "molecular tension field": cyclopropane donates electrons toward the guanidine core while the trifluoromethyl group withdraws electrons from the distal aromatic system. This polarization enhances the compound’s dipole moment to 5.2 Debye (versus 2.1 Debye in non-fluorinated analogs), facilitating orientation in target binding pockets. Molecular dynamics simulations of analogous inhibitors show this configuration improves binding energy by -3.8 kcal/mol through optimized van der Waals contacts and water displacement in hydrophobic receptor subdomains [1] [4] [7].
Table 3: Structure-Activity Relationships of Key Substituents
Structural Modification | Effect on Target Affinity | Effect on Pharmacokinetics | Therapeutic Outcome |
---|---|---|---|
Trifluoromethyl (-CF₃) | ↑ Binding to hydrophobic pockets (ΔG = -2.3 kcal/mol) | ↑ Metabolic stability (t₁/₂ +230%); ↑ LogD by 0.8 | Enhanced antiplatelet efficacy; tumor cell aggregation inhibition |
Cyclopropyl | ↑ Selectivity for conformationally sensitive targets | ↑ Microsomal stability; ↑ bioavailability (F = 65% vs. 22% for n-propyl) | Reduced off-target kinase binding; sustained exposure |
Combined pharmacophores | Synergistic binding (ΔΔG = -4.1 kcal/mol) | Balanced solubility/permeability (LogP = 2.9 ± 0.3) | Multi-target engagement (histamine H₂ + α₂C-adrenoceptors) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1